2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine
Description
Structural and Functional Significance of Substituted Pyridines in Organic Chemistry
Substituted pyridines represent one of the most important classes of heterocyclic compounds in organic chemistry, serving as fundamental building blocks in numerous natural products, pharmaceuticals, and agrochemicals. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N, structurally related to benzene with one methine group replaced by nitrogen. The pyridine ring system exhibits aromatic character through a conjugated system of six π electrons delocalized over the ring, following Hückel's criteria for aromaticity. However, unlike benzene, the electron density distribution in pyridine is uneven due to the electronegative nitrogen atom, which creates a dipole moment and reduces resonant stabilization compared to benzene, with resonance energies of 117 kilojoules per mole versus 150 kilojoules per mole respectively.
The structural significance of substituted pyridines extends beyond simple electronic modifications. Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. The biological activities and physical properties of pyridine analogs can be improved significantly by introducing various functional groups into the pyridine scaffold. For example, vitamin B₃, also known as nicotinic acid, contains a carboxylic acid moiety at the C-3 position of the pyridine ring and exhibits multiple biological activities. Furthermore, di- and tri-substituted pyridines are frequently found in numerous drug molecules, natural products, and agrochemicals, including pyridoxine, epibatidine, fusaric acid, nicoboxil, vismodegib, phenoxynicotinamide, anabasamine, and clonixin.
The nitrogen center of pyridine features a basic lone pair of electrons that does not overlap with the aromatic π-system ring, consequently making pyridine basic with chemical properties similar to tertiary amines. This lone pair readily supports bond formation via electrophilic attack, significantly influencing the chemical properties of pyridine derivatives. The ring atoms in pyridine molecules are sp²-hybridized, with the nitrogen involved in π-bonding using its unhybridized p orbital, while the lone pair occupies an sp² orbital projecting outward from the ring in the same plane as the σ bonds.
Substituted pyridine compounds are characterized by the presence of one or more functional groups attached to the pyridine ring, which are preferred as catalysts due to their strong basicity, low volatility, and low toxicity. Modified pyridine compounds containing various substituents such as alkyl, aryl, or heteroaryl groups are commonly used in synthesis reactions, making them significant in chemical processes. The ability to systematically introduce substituents at different positions of the pyridine ring allows for precise control over electronic properties, steric interactions, and biological activity profiles.
Research has demonstrated that pyridine and its derivatives play vital roles in medicinal chemistry, serving as key scaffolds for drugs. The ability to bind to biological targets makes pyridine compounds significant, sparking interest in creating new pyridine-based drugs. Pyridine derivatives have been shown to exhibit various biological activities including antimicrobial, antiviral, anticancer, antioxidant, antimycobacterial, anti-diabetic, anti-malarial, antihypertensive, and anti-inflammatory properties. The structural diversity possible within the pyridine framework allows for the development of compounds with highly specific biological activities and improved pharmacological profiles.
Role of Halogenation and Alkoxy Substituents in Modulating Reactivity
Halogenation of pyridines represents a critical transformation in heterocyclic chemistry, fundamentally altering both the electronic properties and synthetic utility of the parent compounds. The incorporation of halogen atoms, particularly bromine, into pyridine rings creates reactive sites that enable subsequent functionalization reactions while modifying the electron distribution throughout the aromatic system. Halopyridines are key building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes, but strategies to selectively halogenate pyridine C-H precursors have historically been challenging.
The electronic effects of halogenation on pyridine reactivity are profound and position-dependent. Owing to the decreased electron density in the aromatic system, electrophilic substitutions are generally suppressed in pyridine and its derivatives. However, bromination and chlorination of pyridine proceed well under appropriate conditions. The introduction of bromine atoms creates electron-withdrawing effects that further decrease electron density in the ring system, making the compound more susceptible to nucleophilic attack while simultaneously providing reactive sites for cross-coupling reactions and other transformations.
Recent advances in selective halogenation methods have revolutionized pyridine chemistry. Researchers have developed sophisticated approaches for position-selective halogenation, including the use of designed phosphine reagents that enable 4-selective halogenation of pyridines. These methods utilize heterocyclic phosphines installed at the 4-position of pyridines as phosphonium salts, which are subsequently displaced with halide nucleophiles. The approach demonstrates broad applicability to unactivated pyridines and proves viable for late-stage halogenation of complex pharmaceuticals.
A particularly innovative approach involves 3-selective halogenation of pyridines via Zincke imine intermediates. This methodology employs a ring-opening, halogenation, ring-closing sequence that temporarily transforms pyridines into reactive alkene intermediates. The Zincke imine intermediates undergo highly regioselective halogenation reactions under mild conditions, providing access to 3-halopyridines that are otherwise difficult to obtain through conventional methods. This process functions on various pyridine building blocks and drug-like intermediates, demonstrating its utility for late-stage functionalization applications.
Electrochemical bromination protocols have emerged as sustainable alternatives to traditional halogenation methods. Without the use of catalysts and oxidants, facile electrochemical bromination protocols have been developed that utilize directing groups to control regioselectivity at the meta-position using inexpensive and safe bromine salts at room temperature. These methods provide brominated pyridine derivatives in yields ranging from 28 to 95 percent and can be readily performed at gram scale.
The role of alkoxy substituents in modulating pyridine reactivity represents another crucial aspect of structural modification in heterocyclic chemistry. Alkoxy groups are electron-donating substituents that significantly alter the electronic distribution within the pyridine ring system, generally increasing electron density and modifying both nucleophilic and electrophilic reactivity patterns. The methoxy group in particular serves as a moderate electron-donating substituent that can stabilize certain intermediate species while directing subsequent reactions to specific positions.
Research on 2-alkoxy pyridines has revealed unique reactivity patterns influenced by the electronic and steric properties of the alkoxy substituent. Direct C5-H polyfluoroarylation of 2-alkoxypyridines has been achieved through innovative cross-dehydrogenative coupling reactions. The protocol allows C3(5)-H polyfluoroarylation guided by both steric and electronic factors, demonstrating the profound influence of alkoxy substitution on reactivity and selectivity. The synergistic combination of electrophilic perfluoroaryl-palladium species and the partial nucleophilicity of the C5-position in 2-alkoxy-pyridines represents the origin of reactivity and selectivity in these transformations.
The preparation of alkoxy-substituted pyridines often involves specific synthetic strategies. For example, the synthesis of 2-bromo-3-methoxypyridine involves a two-step process beginning with the preparation of 2-bromo-3-hydroxypyridine through controlled bromination of 3-hydroxypyridine, followed by methylation using sodium methoxide and methyl iodide. This methodology demonstrates yields of approximately 75 percent and highlights the importance of precise reaction conditions in achieving successful alkoxy substitution.
The combination of halogen and alkoxy substituents in compounds like 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine creates unique electronic environments that can be exploited for specific synthetic transformations. The bromine atom provides a reactive site for cross-coupling reactions, nucleophilic substitutions, and other functionalization reactions, while the alkoxy group modulates the electronic properties of the ring system and can influence regioselectivity in subsequent reactions. This dual functionality makes such compounds valuable intermediates in complex synthetic sequences and drug discovery programs.
Table 1: Halogenation Methods for Pyridine Derivatives
Table 2: Electronic Effects of Substituents in Pyridine Chemistry
| Substituent Type | Electronic Effect | Impact on Reactivity | Synthetic Applications |
|---|---|---|---|
| Bromine | Electron-withdrawing | Increases nucleophilic susceptibility | Cross-coupling, substitution reactions |
| Methoxy | Electron-donating | Increases electron density | Directing group, stabilizing intermediate |
| Alkoxy groups | Electron-donating | Modulates C-H activation | Regioselective functionalization |
| Pyridyl groups | Mixed electronic effects | Complex reactivity patterns | Bidentate ligand formation |
Properties
IUPAC Name |
2-bromo-3-(pyridin-4-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-11-10(2-1-5-14-11)15-8-9-3-6-13-7-4-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEIZMWGFBSZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671837 | |
| Record name | 2-Bromo-3-[(pyridin-4-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-75-4 | |
| Record name | 2-Bromo-3-[(pyridin-4-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine is a synthetic compound notable for its significant biological activity, particularly in the context of enzyme inhibition and potential pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H10BrN2O, with a molecular weight of approximately 265.11 g/mol. The compound features a bromine atom at the 2-position and a methoxy group linked to a pyridine ring at the 3-position, contributing to its unique chemical reactivity and biological interactions.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are critical for drug metabolism, suggesting that this compound may have implications in pharmacology, especially in drug design and development.
Table 1: Cytochrome P450 Inhibition Profile
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| CYP1A2 | Competitive | TBD |
| CYP2C19 | Non-competitive | TBD |
Note: TBD = To Be Determined based on specific experimental conditions.
Interaction Studies
The binding affinity of this compound to various biological targets has been investigated using molecular docking techniques. These studies suggest that the compound can modulate enzyme activity, influencing metabolic pathways crucial for therapeutic applications.
Case Study 1: Pharmacological Implications
In a study focusing on drug metabolism, this compound was evaluated for its effects on drug clearance rates in vivo. The compound demonstrated a significant impact on the pharmacokinetics of co-administered drugs, leading to altered bioavailability and clearance profiles. This highlights its potential role as a modulator in drug interactions .
Case Study 2: Anticancer Activity
Another research effort explored the anticancer properties of derivatives related to this compound. In vitro assays showed promising results in inhibiting cancer cell proliferation, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited lower IC50 values compared to traditional chemotherapeutics like 5-Fluorouracil, suggesting enhanced selectivity and potency .
Table 2: Anticancer Activity Profile
| Cell Line | IC50 (µM) | Comparison (5-FU IC50) |
|---|---|---|
| MCF-7 | TBD | 17.02 |
| MDA-MB-231 | TBD | 11.73 |
The mechanisms underlying the biological activity of this compound include:
- Enzyme Modulation : By inhibiting cytochrome P450 enzymes, it alters drug metabolism pathways.
- Cellular Signaling : Potential interactions with signaling pathways involved in cancer cell proliferation.
- Molecular Docking : Predictive models suggest specific binding sites on target proteins that may facilitate its inhibitory effects.
Comparison with Similar Compounds
Sources :
Physicochemical Properties
Substituents critically influence melting points, solubility, and reactivity:
- Solubility: Pyridin-4-ylmethoxy and fluoroalkoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar CF₃ or CH₃ substituents .
- Reactivity : Bromine at the 2-position facilitates cross-coupling reactions, while electron-withdrawing groups (e.g., CF₃) deactivate the ring toward electrophilic substitution .
Preparation Methods
Step 1: Synthesis of 2-Bromo-3-hydroxypyridine
- An aqueous sodium hydroxide solution (typically 40% w/w) is cooled to between -10°C and 0°C using an ice-salt bath.
- Liquid bromine is added dropwise into this cooled sodium hydroxide solution to form a brominating medium.
- Separately, 3-hydroxypyridine is dissolved in aqueous sodium hydroxide and then added dropwise into the bromine solution, maintaining the reaction temperature between 10°C and 15°C.
- The reaction mixture is stirred at room temperature for 2.5 to 3 hours.
- The pH is adjusted to neutral (pH 7) using an acid such as sulfuric acid.
- The crude product is recrystallized from approximately 75% ethanol solution to yield 2-bromo-3-hydroxypyridine with a typical yield of 70-75%.
Step 2: Conversion to 2-Bromo-3-Methoxypyridine
- Sodium metal is dissolved in methanol and heated to reflux.
- 2-Bromo-3-hydroxypyridine is dissolved in dimethylformamide (DMF) and added dropwise into the sodium methoxide solution.
- The mixture is stirred for 10-15 minutes, followed by removal of most methanol under reduced pressure.
- Methyl iodide is added to the remaining mixture and stirred overnight at room temperature to methylate the hydroxy group.
- DMF is removed under reduced pressure, and the residue is extracted with diethyl ether.
- The organic layer is washed twice with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and distilled to obtain 2-bromo-3-methoxypyridine with yields typically ranging from 75% to 80%.
This method is characterized by mild reaction conditions, relatively short synthetic routes, and high yields, making it a preferred approach for preparing brominated methoxypyridines.
Extension to the Preparation of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine
The target compound this compound can be conceptualized as a derivative where the methoxy substituent in 2-bromo-3-methoxypyridine is replaced by a pyridin-4-ylmethoxy group. This suggests a synthetic strategy involving nucleophilic substitution or etherification of 2-bromo-3-hydroxypyridine or 2-bromo-3-methoxypyridine with a pyridin-4-ylmethanol or a suitable pyridin-4-ylmethyl halide.
Plausible Synthetic Route:
- Starting Material: 2-Bromo-3-hydroxypyridine (prepared as above).
- Step 1: Generation of the alkoxide or phenolate form of 2-bromo-3-hydroxypyridine by treatment with a strong base (e.g., sodium hydride or sodium methoxide).
- Step 2: Reaction with 4-(bromomethyl)pyridine or 4-(chloromethyl)pyridine under reflux conditions in polar aprotic solvents such as DMF or DMSO to perform nucleophilic substitution, yielding this compound.
- Step 3: Purification by extraction, washing, drying, and distillation or recrystallization.
This approach leverages the known reactivity of pyridone derivatives and alkyl halides to form ether linkages and is consistent with standard methods for constructing aryl-alkyl ethers in heterocyclic chemistry.
Data Table: Summary of Preparation Conditions and Yields for Key Steps
| Step | Reactants & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Bromination to 2-bromo-3-hydroxypyridine | 3-hydroxypyridine + Br2 in NaOH (40%) | -10 to 15 °C | 2.5-3 h | 70-75 | pH adjusted to 7 with sulfuric acid; recrystallization in 75% ethanol |
| 2. Methylation to 2-bromo-3-methoxypyridine | 2-bromo-3-hydroxypyridine + Na/MeOH + MeI in DMF | Reflux (MeOH), RT (MeI) overnight | 10-15 min + overnight | 75-80 | Removal of solvents under reduced pressure; ether extraction |
| 3. Etherification to this compound (proposed) | 2-bromo-3-hydroxypyridine + 4-(bromomethyl)pyridine + base | Reflux in DMF/DMSO | Several hours | Not reported | Requires optimization; standard nucleophilic substitution |
Research Findings and Analysis
- The preparation of 2-bromo-3-hydroxypyridine via bromination under alkaline conditions is efficient and reproducible, with mild temperature control critical for yield and purity.
- Methylation using sodium methoxide and methyl iodide in DMF provides a high-yield route to 2-bromo-3-methoxypyridine, a key intermediate.
- The extension to this compound likely involves nucleophilic substitution of the hydroxy group with a pyridin-4-ylmethyl electrophile, a common strategy in heterocyclic ether synthesis.
- No direct patent or literature source was found specifically detailing the synthesis of this compound, but the described methods for related compounds provide a robust synthetic framework.
- The use of DMF as solvent and sodium or potassium bases is typical in these syntheses, facilitating good solubility and reactivity.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves bromination of a pyridine precursor followed by O-alkylation with pyridin-4-ylmethanol. For example, bromination of 3-hydroxypyridine derivatives using reagents like PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions can introduce the bromine substituent. Subsequent alkylation with 4-(chloromethyl)pyridine in the presence of a base (e.g., NaH or K₂CO₃) in DMF or THF at 60–80°C achieves the methoxy linkage. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for bromination) and inert atmosphere to prevent side reactions. Monitoring via TLC or HPLC is critical .
Q. Q2. How can researchers characterize the purity and structure of this compound?
Methodological Answer: Combined analytical techniques are essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine ring protons at δ 7.5–8.5 ppm, methoxy protons at δ 4.5–5.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (expected m/z ~295.04 for C₁₁H₁₀BrN₂O⁺).
- XRD Crystallography : For unambiguous structural confirmation, single-crystal XRD using SHELX programs (e.g., SHELXL for refinement) resolves bond angles and packing motifs. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. Q3. What strategies address regioselectivity challenges in functionalizing this compound for cross-coupling reactions?
Methodological Answer: The bromine atom at position 2 and methoxy group at position 3 create steric and electronic effects that influence cross-coupling reactivity. To enhance regioselectivity:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in degassed toluene/EtOH (3:1) at 80°C. The bromine substituent reacts preferentially over the methoxy group.
- Buchwald-Hartwig Amination : Employ BrettPhos Pd G3 catalyst with primary amines in dioxane at 100°C. Steric hindrance from the pyridin-4-ylmethoxy group may require longer reaction times (24–48 hrs). Computational DFT studies (e.g., Gaussian 16) predict activation barriers for competing pathways .
Q. Q4. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer: Discrepancies in XRD data (e.g., bond length variations >0.02 Å) may arise from twinning or disorder. Mitigation steps include:
Data Collection : Use synchrotron radiation for high-resolution datasets (d_min <0.8 Å).
Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning. For disorder, split atomic positions with occupancy refinement.
Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions. Publish CIF files with ADDSYM checks to ensure space group accuracy .
Q. Q5. What safety protocols are critical when handling this compound in catalytic studies?
Methodological Answer: The compound’s pyridine and bromine moieties pose health risks (H302: harmful if swallowed; H315: skin irritation). Essential precautions:
- Engineering Controls : Use fume hoods with >0.5 m/s face velocity during weighing.
- PPE : Nitrile gloves (tested for permeation resistance to pyridines) and safety goggles.
- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb using vermiculite.
- Waste Disposal : Segregate halogenated waste (EPA code D003) for incineration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
